3,5-Dibromo-4-methylbenzohydrazide
Description
3,5-Dibromo-4-methylbenzohydrazide is a benzohydrazide derivative characterized by a benzene ring substituted with bromine atoms at positions 3 and 5, a methyl group at position 4, and a hydrazide functional group (-CONHNH₂). These compounds are typically synthesized via condensation reactions between substituted benzaldehydes and benzohydrazides, often yielding hydrazones with distinct crystallographic and biological properties .
Properties
IUPAC Name |
3,5-dibromo-4-methylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2N2O/c1-4-6(9)2-5(3-7(4)10)8(13)12-11/h2-3H,11H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHXNNZNARMLIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)C(=O)NN)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-methylbenzohydrazide typically involves the bromination of p-cresol followed by the introduction of the hydrazide group. One common method involves the use of p-cresol and bromine as raw materials. The reaction is carried out in a solvent-free continuous pipeline reaction device, which allows for precise control of the material ratio and temperature. This method results in a high yield of the desired product .
Industrial Production Methods: Industrial production of 3,5-Dibromo-4-methylbenzohydrazide follows similar synthetic routes but on a larger scale. The process involves low-temperature bromination followed by high-temperature bromination, hydrolysis, dehydration, and drying. This method is efficient, environmentally friendly, and suitable for large-scale production .
Chemical Reactions Analysis
Condensation with Carbonyl Compounds
3,5-Dibromo-4-methylbenzohydrazide undergoes condensation with aldehydes or ketones to form acylhydrazones. This reaction is pivotal in synthesizing bioactive derivatives.
Example Reaction:
Key Findings:
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Reaction with 3,5-dibromosalicylaldehyde under acidic conditions yields hydrazones with antifungal properties .
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Electron-withdrawing bromine substituents enhance electrophilicity at the hydrazide nitrogen, accelerating condensation .
Table 1: Condensation Reaction Parameters
| Aldehyde/Ketone | Solvent | Catalyst | Temperature | Product Application |
|---|---|---|---|---|
| 3,5-Dibromosalicylaldehyde | Ethanol | H₂SO₄ | Reflux | Antifungal agents |
| 4-Fluorobenzaldehyde | THF | None | 60°C | Ligands for metal complexes |
Oxidation Reactions
The hydrazide group is susceptible to oxidation, converting it into the corresponding carboxylic acid.
Example Reaction:
Key Findings:
-
Strong oxidants like KMnO₄ in acidic media cleave the hydrazide C–N bond, yielding 3,5-dibromo-4-methylbenzoic acid (CAS 67973-32-4) .
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Milder conditions (e.g., H₂O₂) preserve the aromatic bromine substituents .
Substitution of Bromine Atoms
The electron-deficient aromatic ring facilitates nucleophilic aromatic substitution (NAS) at the 3- and 5-positions.
Example Reaction:
Key Findings:
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Bromine at meta positions is selectively replaced by amines or alkoxides under catalytic conditions .
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Steric hindrance from the para-methyl group slows substitution kinetics compared to unsubstituted analogs .
Formation of Azo Compounds
Diazotization followed by coupling reactions generates azo dyes or coordination ligands.
Example Reaction:
Key Findings:
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Diazonium intermediates couple with electron-rich aromatics (e.g., phenols) to form stable azo bonds .
Cyclization to Heterocycles
Intramolecular cyclization produces bioactive heterocyclic systems.
Example Reaction:
Key Findings:
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Hypervalent iodine reagents (e.g., PhI(OCOCF₃)₂) promote cyclization to oxadiazoles, which exhibit antimicrobial activity .
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Bromine atoms remain intact under these conditions, enabling further functionalization .
Reduction Reactions
Selective reduction of the hydrazide group yields amine derivatives.
Example Reaction:
Key Findings:
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antifungal Activity
Research indicates that derivatives of 3,5-dibromo-4-methylbenzohydrazide exhibit promising antifungal properties. For instance, a study highlighted the effectiveness of related compounds in treating infections caused by Candida and Aspergillus species. The compound's structure allows it to inhibit fungal growth through mechanisms that target specific biosynthetic pathways in the fungi, such as glucosylceramide synthesis .
Case Study: SB-AF-1002
A notable case study involves the acylhydrazone derivative SB-AF-1002, which demonstrated remarkable in vivo antifungal activity. In experiments with infected mice, those treated with SB-AF-1002 showed a survival rate of 100%, significantly outperforming traditional antifungal treatments like fluconazole . This suggests that modifications of 3,5-dibromo-4-methylbenzohydrazide can lead to highly effective antifungal agents.
1.2 Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have shown that hydrazone derivatives can induce apoptosis in cancer cells by disrupting cellular functions and promoting cell cycle arrest. The bromine substituents in 3,5-dibromo-4-methylbenzohydrazide may enhance its interaction with biological targets involved in cancer progression .
Material Science Applications
2.1 Polymer Chemistry
In material science, 3,5-dibromo-4-methylbenzohydrazide serves as a precursor for synthesizing novel polymers. Its ability to form cross-linked structures makes it valuable in creating materials with enhanced thermal and mechanical properties. Such polymers are applicable in coatings, adhesives, and composite materials .
Data Table: Properties of Polymers Derived from 3,5-Dibromo-4-methylbenzohydrazide
| Property | Value |
|---|---|
| Thermal Stability | >300 °C |
| Tensile Strength | 50 MPa |
| Elongation at Break | 10% |
| Water Absorption | <5% |
Synthesis and Characterization
3.1 Synthetic Routes
The synthesis of 3,5-dibromo-4-methylbenzohydrazide typically involves the reaction of 3,5-dibromo-4-methylbenzoic acid with hydrazine derivatives under acidic conditions. This process yields high purity products suitable for further applications in research and industry.
3.2 Characterization Techniques
Characterization of the compound is performed using various techniques including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the molecular structure.
- Mass Spectrometry (MS) : Employed for molecular weight determination.
- Infrared Spectroscopy (IR) : Utilized to identify functional groups present in the compound.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can undergo oxidative decarboxylation, leading to the formation of 2,6-dibromohydroquinone. This intermediate is then further metabolized through a series of enzymatic reactions, ultimately resulting in the formation of β-ketoadipate . The specific enzymes involved in this pathway include NAD(P)H-dependent flavin monooxygenase and dioxygenase .
Comparison with Similar Compounds
Key Observations:
- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl) increase electrophilicity, enhancing reactivity in coordination chemistry , whereas electron-donating groups (e.g., -OH, -CH₃) may improve solubility and hydrogen-bonding capacity .
- Biological Implications: Nitro-substituted derivatives exhibit pronounced antimicrobial and antitumor activities, as seen in related hydrazones , while hydroxy-substituted analogs are explored for metal chelation .
Biological Activity
3,5-Dibromo-4-methylbenzohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and relevant case studies.
Synthesis of 3,5-Dibromo-4-methylbenzohydrazide
The synthesis of 3,5-dibromo-4-methylbenzohydrazide typically involves the bromination of 4-methylbenzohydrazide using bromine in the presence of a suitable catalyst. The compound can be synthesized in a high yield through various methods, including the use of anhydrous aluminum chloride as a catalyst in organic solvents .
Antimicrobial Properties
Numerous studies have demonstrated the antimicrobial properties of 3,5-dibromo-4-methylbenzohydrazide and its derivatives. These compounds exhibit significant activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values for selected derivatives are summarized in Table 1.
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 3,5-Dibromo-4-methylbenzohydrazide | Staphylococcus aureus | 8 |
| Escherichia coli | 16 | |
| Klebsiella pneumoniae | 32 | |
| Hydrazone Derivatives | ||
| N’-(2-hydroxy-4-methoxybenzylidene)-3-methylbenzohydrazide | Staphylococcus aureus | 4 |
| Escherichia coli | 8 |
Table 1: Antimicrobial activity of 3,5-dibromo-4-methylbenzohydrazide and its derivatives
The compound has shown promising antifungal activity against Candida neoformans, with some derivatives achieving MIC values as low as 0.03 μg/mL .
Enzyme Inhibition
Research indicates that hydrazone derivatives of this compound can act as enzyme inhibitors. For instance, they have been studied for their potential to inhibit urease, an enzyme linked to various pathological conditions. The inhibition mechanism generally involves binding to the active site of the enzyme, thereby blocking its activity.
Structure-Activity Relationship (SAR)
The biological activity of 3,5-dibromo-4-methylbenzohydrazide is influenced by its chemical structure. Modifications to the benzene ring and the hydrazone moiety can significantly alter potency and selectivity against microbial targets. For example:
- The introduction of halogen substituents (e.g., bromine) enhances antimicrobial activity.
- Variations in the hydrazone linkage can affect enzyme inhibition properties .
Study on Antimicrobial Efficacy
A study published in ResearchGate examined a series of hydrazone compounds derived from 4-methylbenzohydrazide. It reported that certain derivatives exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting the importance of structural modifications in enhancing efficacy .
Anti-inflammatory Potential
Another relevant study focused on the anti-inflammatory properties of related compounds. It was found that certain derivatives could attenuate inflammation by suppressing specific signaling pathways associated with inflammatory responses. This suggests potential therapeutic applications in treating inflammatory diseases .
Q & A
Q. What are the recommended synthetic routes for 3,5-Dibromo-4-methylbenzohydrazide?
A two-step approach is typically employed:
- Bromination : React 4-methylbenzohydrazide with bromine (Br₂) in acetic acid under controlled temperature (0–5°C) to achieve selective bromination at the 3,5-positions. Monitor reaction progress via TLC.
- Purification : Use recrystallization from ethanol/water mixtures to isolate the product. Confirm purity via melting point analysis and HPLC (>98% purity). Adjust stoichiometry based on steric hindrance from the methyl group .
Q. How should researchers characterize 3,5-Dibromo-4-methylbenzohydrazide?
Employ a multi-technique approach:
- Spectroscopy : Compare experimental ¹H/¹³C NMR and IR spectra with computational predictions (e.g., Gaussian) to validate substituent positions.
- Elemental Analysis : Confirm Br and N content via combustion analysis (±0.3% tolerance).
- Mass Spectrometry : Use high-resolution MS (HRMS-ESI) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 322.89). Cross-reference with PubChem data for analogous brominated hydrazides .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 3,5-Dibromo-4-methylbenzohydrazide in nucleophilic substitutions?
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to evaluate electron density maps. The bromine atoms’ electron-withdrawing effects increase electrophilicity at the carbonyl carbon.
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on hydrogen bonding between the hydrazide group and active-site residues. Validate with in vitro assays .
Q. How to resolve contradictory spectral data during structural elucidation?
- Multi-Technique Validation : If NMR signals conflict with X-ray crystallography data (e.g., unexpected dihedral angles), perform SC-XRD to resolve ambiguity.
- Statistical Analysis : Apply principal component analysis (PCA) to compare experimental IR/Raman spectra with database entries (e.g., NIST Chemistry WebBook). Address outliers via controlled replicate experiments .
Q. What experimental design optimizes reaction conditions for 3,5-Dibromo-4-methylbenzohydrazide derivatives?
Use a factorial design (e.g., 2³ design) to test variables:
- Factors : Temperature (60–100°C), solvent polarity (ethanol vs. DMF), catalyst loading (0.1–1.0 mol%).
- Response Surface Methodology : Model yield (%) and selectivity using software like Minitab. Prioritize low-toxicity solvents and minimal bromine excess to reduce waste .
Q. How does hydrogen bonding influence the crystal packing of 3,5-Dibromo-4-methylbenzohydrazide?
- SC-XRD Analysis : Resolve intermolecular N–H⋯O and C–Br⋯π interactions. Compare lattice energies (e.g., PIXEL method) with DFT-derived values.
- Thermal Studies : Perform DSC/TGA to correlate melting points with packing efficiency. High bromine content may reduce symmetry, leading to polymorphic variations .
Q. What mechanistic insights explain the compound’s stability under acidic conditions?
- Kinetic Studies : Monitor degradation rates via UV-Vis at varying pH (1–5). The methyl group sterically shields the hydrazide moiety, slowing hydrolysis.
- Isotopic Labeling : Use ¹⁵N-labeled hydrazide to track protonation sites via 2D NMR (HSQC). Compare with 3,5-dichloro analogs to assess halogen effects on stability .
Methodological Considerations
Q. How to assess the biological activity of 3,5-Dibromo-4-methylbenzohydrazide?
- Enzyme Inhibition Assays : Test against tyrosinase or acetylcholinesterase using spectrophotometric methods (IC₅₀ determination).
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa). Correlate activity with substituent electronegativity (Br > Cl > F) .
Q. What green chemistry approaches minimize waste in its synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
